molecular formula C12H24N2O4 B558575 BOC-D-allo-Isoleucine CAS No. 55780-90-0

BOC-D-allo-Isoleucine

Cat. No.: B558575
CAS No.: 55780-90-0
M. Wt: 260.33 g/mol
InChI Key: UEBNVLLIWJWEKV-VIFPVBQESA-N
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Description

BOC-D-allo-Isoleucine, also known as (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanoic acid, is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis and as a building block in the preparation of various pharmaceuticals and biologically active compounds. The compound is characterized by its tert-butoxycarbonyl (BOC) protecting group, which is used to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-D-allo-Isoleucine typically involves the protection of the amino group of D-allo-Isoleucine with a tert-butoxycarbonyl (BOC) group. One common method involves the reaction of D-allo-Isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is typically purified using large-scale chromatography or recrystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

BOC-D-allo-Isoleucine undergoes various chemical reactions, including:

    Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

    Peptide Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Deprotected Amino Acid: Removal of the BOC group yields D-allo-Isoleucine.

    Peptide Derivatives: Coupling with other amino acids or peptides forms longer peptide chains.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.

Scientific Research Applications

BOC-D-allo-Isoleucine has several applications in scientific research:

    Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.

    Pharmaceuticals: It is used in the preparation of various pharmaceuticals, including enzyme inhibitors and receptor agonists.

    Biological Studies: It is used in studies involving protein structure and function, as well as in the development of new therapeutic agents.

    Industrial Applications: It is used in the production of biologically active compounds and as an intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    BOC-L-Isoleucine: Similar in structure but with different stereochemistry.

    BOC-D-Isoleucine: Similar in structure but with different stereochemistry.

    BOC-L-allo-Isoleucine: Similar in structure but with different stereochemistry.

Uniqueness

BOC-D-allo-Isoleucine is unique due to its specific stereochemistry, which can influence the biological activity and properties of the peptides and proteins it is incorporated into. The presence of the BOC protecting group also allows for selective reactions during peptide synthesis, making it a valuable tool in the preparation of complex molecules.

Properties

IUPAC Name

(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCNLJWUIOIMMF-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233370
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55780-90-0, 13139-16-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55780-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Isoleucine, N-((1,1-dimethylethoxy)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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